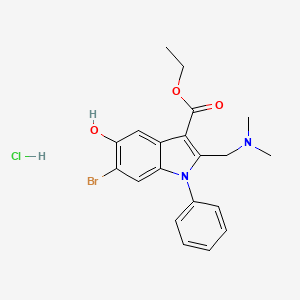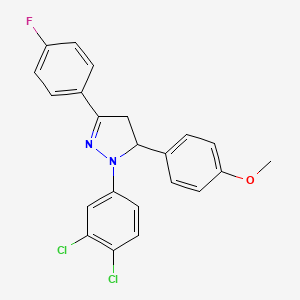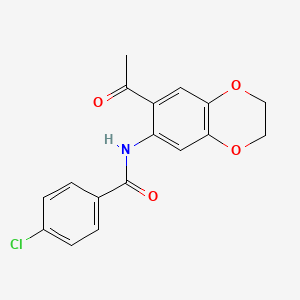![molecular formula C18H17NO3 B4937141 8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
8-[2-(4-methoxyphenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-methoxyphenoxy)ethoxy]quinoline is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.12084340 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
8-[2-(4-methoxyphenoxy)ethoxy]quinoline is a quinoline derivative. Quinolines have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . The primary targets of quinoline derivatives can vary depending on the specific compound and its functional groups.
Mode of Action
Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have been reported to inhibit 2OG-dependent enzymes, which are considered to be promising therapeutic biotargets for various human diseases .
Biochemical Pathways
For example, some quinoline derivatives have been reported to inhibit 2OG-dependent enzymes, which play crucial roles in various biochemical processes .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 8-[2-(4-methoxyphenoxy)ethoxy]quinoline are largely determined by its unique structure, which includes a quinoline core and methoxyphenoxy ethoxy side chains This structure allows it to participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects are likely to be cell type-specific and may vary depending on the concentration of the compound and the specific cellular context.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Propiedades
IUPAC Name |
8-[2-(4-methoxyphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-15-7-9-16(10-8-15)21-12-13-22-17-6-2-4-14-5-3-11-19-18(14)17/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHRKUVWXOEUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
![N-[3-(2-chloro-4-nitroanilino)propyl]-3,4-dimethoxybenzamide](/img/structure/B4937068.png)

![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4937081.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)
![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)
![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)
![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)

